molecular formula C24H25FO6S B600839 Canagliflozin Related Impurity 10 CAS No. 1799552-91-2

Canagliflozin Related Impurity 10

カタログ番号: B600839
CAS番号: 1799552-91-2
分子量: 460.53
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

an impurity of Canagliflozin

科学的研究の応用

Analytical Methods for Impurity Detection

1. High-Performance Liquid Chromatography (HPLC)
HPLC has been widely employed to separate and quantify impurities in Canagliflozin formulations. A study demonstrated a reverse phase HPLC method capable of detecting impurities at concentrations as low as 0.1 µg/mL. This method achieved chromatographic separation of six different impurities using a specific column and gradient elution technique .

2. Ultra-Performance Convergence Chromatography (UPC2)
The UPC2 method offers rapid separation of Canagliflozin and its isomeric impurities, significantly reducing analysis time from 65 minutes to just 11 minutes. This technique provides excellent selectivity for impurity peaks, making it suitable for both routine analysis and scale-up processes during drug development .

Case Studies and Research Findings

Case Study: Efficacy and Safety in Clinical Trials
Clinical trials have highlighted the importance of monitoring impurities like Canagliflozin Related Impurity 10. In the CREDENCE trial, which assessed the effects of Canagliflozin on renal outcomes in patients with type 2 diabetes, researchers found that controlling impurity levels was critical for ensuring therapeutic efficacy without adverse effects .

Study NameSample SizeDurationOutcomeAdverse Events
CREDENCE4,4015 yearsReduced risk of renal complicationsAmputation, acute kidney injury

Research on Impurity Removal Techniques
Recent advancements have focused on methods for removing Canagliflozin impurities during synthesis. A novel approach was developed that effectively reduces impurity content below 0.1%, enhancing the purity of the final product to over 99%. This process involves optimizing solvent systems used during recrystallization, which is vital for producing high-quality pharmaceutical products .

Implications for Pharmaceutical Development

The presence of this compound has significant implications for pharmaceutical development:

  • Quality Control : Regular monitoring and quantification of impurities are essential to maintain product quality.
  • Regulatory Compliance : Adherence to regulatory standards regarding impurity limits ensures that products are safe for consumer use.
  • Therapeutic Efficacy : Understanding how impurities affect drug action can lead to better therapeutic outcomes.

特性

CAS番号

1799552-91-2

分子式

C24H25FO6S

分子量

460.53

純度

> 95%

数量

Milligrams-Grams

同義語

β-​D-​Glucopyranose, 1-​C-​[3-​[[5-​(4-​fluorophenyl)​-​2-​thienyl]​methyl]​-​4-​methylphenyl]​-

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。